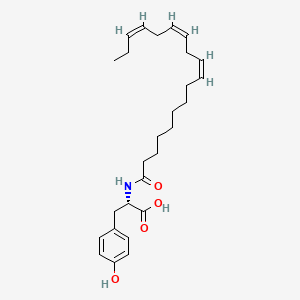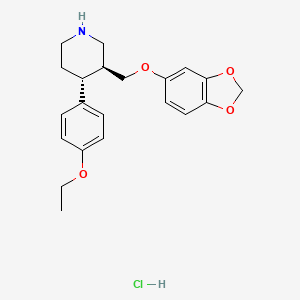
6(S)-Lipoxin A4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6(S)-Lipoxin A4: is a bioactive lipid mediator derived from arachidonic acid. It belongs to the family of lipoxins, which are specialized pro-resolving mediators involved in the resolution of inflammation. This compound plays a crucial role in modulating immune responses and promoting the resolution of inflammation without suppressing the immune system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6(S)-Lipoxin A4 typically involves the enzymatic conversion of arachidonic acid through the action of lipoxygenases. The key steps include:
Arachidonic Acid Conversion: Arachidonic acid is first converted to 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HPETE) by 15-lipoxygenase.
Epoxide Formation: 15(S)-HPETE is then converted to 5(S),6(S)-epoxyeicosatrienoic acid (5(S),6(S)-EET) by 5-lipoxygenase.
Hydrolysis: The epoxide intermediate undergoes hydrolysis to form this compound.
Industrial Production Methods
Industrial production of this compound involves biotechnological approaches using genetically engineered microorganisms or cell cultures that express the necessary lipoxygenases. These methods ensure a consistent and scalable production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
6(S)-Lipoxin A4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert it to less active forms.
Substitution: It can undergo substitution reactions with other bioactive molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various hydroxylated and epoxidized derivatives of this compound, which may have distinct biological activities.
Wissenschaftliche Forschungsanwendungen
6(S)-Lipoxin A4 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study lipid mediator biosynthesis and metabolism.
Biology: It plays a role in understanding the mechanisms of inflammation resolution and immune modulation.
Medicine: It has potential therapeutic applications in treating inflammatory diseases, such as asthma, arthritis, and cardiovascular diseases.
Industry: It is used in the development of anti-inflammatory drugs and dietary supplements.
Wirkmechanismus
6(S)-Lipoxin A4 exerts its effects by binding to specific receptors on the surface of immune cells, such as the ALX/FPR2 receptor. This binding triggers a cascade of intracellular signaling pathways that lead to the resolution of inflammation. The compound inhibits the recruitment of neutrophils, promotes the clearance of apoptotic cells, and stimulates the production of anti-inflammatory cytokines.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lipoxin B4: Another member of the lipoxin family with similar anti-inflammatory properties.
Resolvin D1: A specialized pro-resolving mediator derived from docosahexaenoic acid.
Maresin 1: A lipid mediator involved in the resolution of inflammation.
Uniqueness
6(S)-Lipoxin A4 is unique due to its specific stereochemistry and its ability to selectively bind to the ALX/FPR2 receptor, which distinguishes it from other lipoxins and pro-resolving mediators. This unique binding affinity contributes to its potent anti-inflammatory and pro-resolving effects.
Eigenschaften
CAS-Nummer |
94292-80-5 |
|---|---|
Molekularformel |
C20H32O5 |
Molekulargewicht |
352.471 |
IUPAC-Name |
(5S,6S,7E,9E,11Z,13E,15S)-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoic acid |
InChI |
InChI=1S/C20H32O5/c1-2-3-8-12-17(21)13-9-6-4-5-7-10-14-18(22)19(23)15-11-16-20(24)25/h4-7,9-10,13-14,17-19,21-23H,2-3,8,11-12,15-16H2,1H3,(H,24,25)/b6-4-,7-5+,13-9+,14-10+/t17-,18-,19-/m0/s1 |
InChI-Schlüssel |
IXAQOQZEOGMIQS-UZDWIPAXSA-N |
SMILES |
CCCCCC(C=CC=CC=CC=CC(C(CCCC(=O)O)O)O)O |
Synonyme |
5(S),6(S)-Lipoxin A4; 6-epi-Lipoxin A4; 6(S)-LXA4; 5(S),6(S),15(S)-TriHETE |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,3-thiazol-2-yl]-4-hydroxy-2-methyl-1,1-dioxo-1lambda6,2-benzothiazine-3-carboxamide](/img/structure/B584667.png)





